(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Description
(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
The compound has been investigated for its antiproliferative effects on cancer cell lines. Specifically, two derivatives—2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b) —showed promising results. These agents inhibited cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines. Importantly, they selectively induced apoptosis in cancer cells without affecting normal human peripheral blood mononuclear cells .
Tubulin Inhibition
The same derivatives (3a and 3b) interacted with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase. This interaction disrupted tubulin polymerization, ultimately resulting in apoptotic cell death. Their selectivity for cancer cells makes them potential candidates for further development as antitubulin agents .
Scaffold for Drug Discovery
The compound’s unique molecular skeleton—4,5,6,7-tetrahydrothieno [2,3-c]pyridine—provides a valuable scaffold for drug discovery. Researchers can modify its substituents to explore new derivatives with enhanced pharmacological properties. This scaffold’s versatility opens doors for designing novel compounds with diverse biological activities .
2-Aminothiazole Scaffold
While not directly related to this compound, the 2-aminothiazole scaffold has gained attention in medicinal chemistry and drug discovery research. Its structural features make it suitable for developing small molecule antitumor agents that combat drug resistance while minimizing side effects .
properties
IUPAC Name |
[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-6-5-7-15(10-14)13-28-21-22-8-9-23(21)20(24)16-11-17(25-2)19(27-4)18(12-16)26-3/h5-7,10-12H,8-9,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRXSNXRPOTUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.